3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a quinoline core substituted with a sulfonyl group (3-chlorobenzenesulfonyl), fluorine at position 6, a propyl chain at position 1, and a 4-propylpiperazinyl group at position 5. Its molecular formula is C₂₅H₂₈ClFN₃O₃S, with a molecular weight of 528.08 g/mol.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClFN3O3S/c1-3-8-28-10-12-29(13-11-28)23-16-22-20(15-21(23)27)25(31)24(17-30(22)9-4-2)34(32,33)19-7-5-6-18(26)14-19/h5-7,14-17H,3-4,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXOSYARGAFIHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The general synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: This step may involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Substitution: The final step involves the reaction of the intermediate compound with 4-propylpiperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions involving its functional groups. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity Data: No direct bioactivity data for the target compound are available in the provided evidence. However, structurally related quinoline derivatives exhibit antimicrobial and anticancer properties, suggesting plausible therapeutic avenues .
- Synthetic Optimization : Higher-yield routes (e.g., microwave-assisted synthesis) could address challenges in multi-step functionalization .
- Computational Modeling : Molecular docking studies are needed to validate the impact of 3-CBS and propylpiperazinyl groups on target engagement.
Biological Activity
3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core structure with multiple functional groups that enhance its biological activity. The presence of the chlorobenzenesulfonyl group, fluoro substituent, and propylpiperazine moiety contributes to its unique pharmacological profile.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 492 g/mol |
| CAS Number | 892758-17-7 |
The mechanism of action for this compound involves interactions with various molecular targets. It is hypothesized that the compound may act as an inhibitor or modulator for specific enzymes and receptors, leading to alterations in biochemical pathways. The fluoro group is known to enhance binding affinity and stability, which can be critical for its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains. For instance, a study demonstrated that quinoline derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented in several studies. A notable case study involved the evaluation of related compounds against human cancer cell lines, where it was found that certain derivatives effectively inhibited cell proliferation through the activation of apoptotic pathways.
Neuropharmacological Effects
Given the presence of the piperazine moiety, the compound may also exhibit neuropharmacological activity. Studies on similar piperazine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a derivative of this compound was tested against a panel of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells, indicating significant potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
